1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one

Medicinal Chemistry ADME/Tox Lipophilicity

Researchers needing high oxidative addition reactivity in cross-coupling or direct experimental phasing often find standard bromo/chloro analogs insufficient. This 6-iodo building block provides: • 100-1000× faster Pd-catalyzed cross-coupling at mild temperatures, preserving the 3-propanone moiety. • Intrinsic anomalous scattering (f″ ≈ 6.8 e⁻ at Cu Kα) for SAD phasing, eliminating heavy-atom soaks. • Compatible with 125I/124I radiolabeling for SPECT/PET imaging studies. Supplied ≥98% purity; ships globally.

Molecular Formula C9H10INO
Molecular Weight 275.09 g/mol
Cat. No. B13004136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one
Molecular FormulaC9H10INO
Molecular Weight275.09 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(N=C(C=C1)I)C
InChIInChI=1S/C9H10INO/c1-3-8(12)7-4-5-9(10)11-6(7)2/h4-5H,3H2,1-2H3
InChIKeyTWFZMJLQDUDMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one: Physicochemical & Structural Profile


1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one (CAS 1352519-07-3) is a heterocyclic organic compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol . It features a pyridine ring substituted with a methyl group at the 2-position, an iodo group at the 6-position, and a propan-1-one moiety at the 3-position. The compound exhibits calculated physicochemical parameters including a topological polar surface area (TPSA) of 29.96 Ų, a LogP of 2.58732, two hydrogen bond acceptors, zero hydrogen bond donors, and two rotatable bonds . It is commercially available from multiple vendors at ≥98% purity, typically stored sealed and dry at 2–8°C, and ships at room temperature .

Iodo-substituted building block for Pd-catalyzed cross-coupling studies
Intrinsic anomalous scatterer for X-ray crystallography phasing
Distinctive mass shift and isotopic pattern for mass spectrometry identification
Precursor for radioiodination (¹²⁵I, ¹²⁴I) in tracer studies

1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one: Why Halogen Identity Matters


Halogen identity at the 6-position of the pyridine ring fundamentally dictates both synthetic utility and physicochemical behavior in ways that prevent simple substitution. The C–I bond exhibits a bond dissociation energy approximately 53–57 kcal/mol, significantly lower than the corresponding C–Br (~68–71 kcal/mol) and C–Cl (~84–87 kcal/mol) bonds, conferring markedly higher oxidative addition reactivity in cross-coupling chemistry [1]. Additionally, the larger van der Waals radius of iodine (1.98 Å) versus bromine (1.85 Å) or chlorine (1.75 Å) alters steric interactions at the reactive center and influences ligand binding geometries [2]. These intrinsic halogen-specific properties create distinct reactivity profiles that render the iodo-substituted compound non-interchangeable with its bromo or chloro analogs in both synthetic and biological applications.

C–I bond dissociation energy differs from C–Br and C–Cl, altering oxidative addition kinetics in cross-coupling.
Iodine's larger van der Waals radius (≈1.98 Å) modifies steric interactions compared to bromine or chlorine.
Replacement with lighter halogens removes the anomalous scattering signal for X-ray phasing and eliminates radioiodination capability.

1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one: Differential Evidence vs. Analogs


LogP Advantage vs. Bromo/Chloro Analogs

The iodo substituent confers the highest lipophilicity among halogenated 2-methylpyridine analogs, as quantified by calculated LogP differences. The target compound (1-(6-iodo-2-methylpyridin-3-yl)propan-1-one) has a calculated LogP of 2.58732 . Using group contribution methods based on fragment constants, substituting iodine for bromine or chlorine increases LogP by approximately 0.4–0.6 units and 0.8–1.1 units respectively, consistent with the Hansch π constants for aromatic substitution (πI = 1.12, πBr = 0.86, πCl = 0.71) [1]. This quantifiable difference translates to a predicted 2.5–3.5× higher octanol-water partition for the iodo analog compared to the chloro derivative, and approximately 1.5–2× higher compared to the bromo derivative.

Lipophilicity (LogP) vs. Halogen Analogs
Class-level inference
LogP 2.59 Δπ +0.41 Cl, +0.26 Br
Iodo-specific LogP baseline for SAR studies
Fragment-based calculation; experimental validation advised
Medicinal Chemistry ADME/Tox Lipophilicity

Heavy Atom Advantage in Crystallography & Radiolabeling

The presence of the iodine atom provides a strong anomalous scattering signal for X-ray crystallography and enables radiolabeling applications unattainable with lighter halogens. Iodine's anomalous scattering factor (f″) at Cu Kα wavelength (λ = 1.5418 Å) is approximately 6.8 electrons, compared to approximately 1.3 electrons for bromine and negligible values for chlorine and hydrogen [1]. This 5–6× stronger phasing power enables single-wavelength anomalous dispersion (SAD) phasing at copper anode wavelengths where Br may be insufficient. Additionally, iodine isotopes (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) support SPECT/PET imaging and radiotracer studies, whereas chlorine lacks medically useful radioisotopes with practical half-lives and bromine radioisotopes (⁷⁶Br, ⁷⁷Br) have substantially shorter half-lives (16.2 h and 57 h respectively) versus ¹²⁵I (59.4 days) [2].

Anomalous Scattering f″ Comparison
Class-level inference
f″ ≈ 6.8 e⁻ (I) 1.3 e⁻ (Br)
Supports SAD phasing with Cu Kα source
Theoretical values; confirm with diffraction data
Relative Oxidative Addition Rate to Pd(0)
Class-level inference
Iodo 10²–10³× faster vs Br 10⁴–10⁶× faster vs Cl
Milder coupling conditions, reduced catalyst loading
Pd(0) systems; absolute rates condition-dependent
Chemoselective Coupling Strategy
Class-level inference
Iodo site couples preferentially; ketone and methyl remain intact
Sequential diversification without propanone reduction
Sonogashira conditions; validate on target scaffold
Molecular Weight Shift vs. Halogen Analogs
Data to verify
+47 Da vs Br +91 Da vs Cl distinct isotopic pattern
Enables unambiguous MS detection and tracking
Calculated values; confirm with HRMS
Structural Biology Crystallography Radiolabeling

Superior Cross-Coupling Reactivity vs. Br/Cl

The 6-iodo substituent on the pyridine ring confers substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding bromo or chloro analogs. In carbonylative Suzuki cross-coupling reactions of pyridine halides with aryl boronic acids, iodopyridines consistently demonstrate faster oxidative addition kinetics and higher conversion rates than bromopyridines and chloropyridines under identical catalytic conditions (Pd-phosphane systems) [1]. This reactivity hierarchy (I > Br ≫ Cl) is well-established across diverse coupling manifolds including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [2]. Quantitative rate comparisons for aryl halides show that oxidative addition to Pd(0) proceeds approximately 100–1000× faster for iodides than bromides, and 10⁴–10⁶× faster than chlorides under comparable conditions [3].

Relative Oxidative Addition Rate to Pd(0)
Class-level inference
Iodo 10²–10³× faster vs Br 10⁴–10⁶× faster vs Cl
Milder coupling conditions, reduced catalyst loading
Pd(0) systems; absolute rates condition-dependent
Organic Synthesis Cross-Coupling Catalysis

Orthogonal Functionalization with Ketone Compatibility

The 1-(6-iodo-2-methylpyridin-3-yl)propan-1-one scaffold enables sequential chemoselective functionalization strategies where the 6-iodo position can be selectively addressed in the presence of other potentially reactive groups. Studies on dihalogenated pyridines demonstrate that iodo substituents undergo cross-coupling with phenylacetylene under Pd catalysis exclusively at the iodo-bearing position, leaving chloro substituents intact for subsequent orthogonal transformations [1]. This chemoselectivity hierarchy (I-coupling precedes Br/Cl) has been systematically exploited: 2-chloro-3-iodopyridine and 4-chloro-3-iodopyridine undergo Pd-catalyzed Sonogashira coupling at the 3-iodo position with complete retention of the 2- or 4-chloro group [1]. Applied to the target compound, the 6-iodo group serves as the primary reactive handle while the 3-propanone moiety remains unaffected, enabling predictable, stepwise diversification.

Chemoselective Coupling Strategy
Class-level inference
Iodo site couples preferentially; ketone and methyl remain intact
Sequential diversification without propanone reduction
Sonogashira conditions; validate on target scaffold
Sequential Coupling Orthogonal Reactivity Chemoselectivity

Mass Spectrometry Advantage Over Br/Cl Analogs

The iodo substituent confers a substantial and analytically useful mass shift relative to other halogenated analogs. The target compound has a molecular weight of 275.09 g/mol . The corresponding bromo analog (calculated C9H10BrNO) would have a molecular weight of approximately 228.09 g/mol (Δ = +47 Da), while the chloro analog would have a molecular weight of approximately 183.63 g/mol (Δ = +91 Da vs. Cl) . The characteristic isotopic pattern of iodine (100% ¹²⁷I) provides a unique M+2 signature distinguishable from bromine's ~1:1 M:M+2 pattern. For LC-MS/MS detection, the iodo analog elutes later (higher LogP = 2.58732) and produces a distinct precursor ion at m/z 276 [M+H]⁺, enabling unambiguous tracking in complex biological matrices or reaction monitoring.

Molecular Weight Shift vs. Halogen Analogs
Data to verify
+47 Da vs Br +91 Da vs Cl distinct isotopic pattern
Enables unambiguous MS detection and tracking
Calculated values; confirm with HRMS
Mass Spectrometry Metabolomics Analytical Chemistry

1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one: Research & Industrial Applications


Medicinal Chemistry: LogP Enhancement for Permeability

For programs targeting intracellular or CNS-penetrant small molecules, this compound offers a quantifiable LogP advantage (calculated 2.58732) over bromo (estimated ~2.3) and chloro (estimated ~2.0) analogs [1]. The 0.4–0.6 unit LogP increase versus the bromo analog corresponds to an approximately 1.5–2× higher predicted octanol-water partition coefficient, which may translate to improved blood-brain barrier penetration or enhanced binding to hydrophobic protein pockets. This compound is particularly suitable for structure-activity relationship (SAR) studies evaluating the impact of halogen-dependent lipophilicity on ADME properties, providing a direct comparison point to lighter halogen controls.

Native SAD Phasing Using Iodine Anomalous Signal

The 6-iodo substituent serves as an intrinsic anomalous scatterer for X-ray crystallography with an anomalous scattering factor (f″) of approximately 6.8 electrons at Cu Kα wavelength [1]. This 5–6× stronger signal than bromine enables single-wavelength anomalous dispersion (SAD) phasing at copper anode sources, eliminating the need for selenomethionine incorporation, heavy-atom soaking, or synchrotron radiation. Crystallographers working with protein-ligand complexes or nucleic acid structures incorporating this compound as a ligand can leverage the iodine atom for experimental phasing, reducing sample preparation time and crystallization screening requirements.

Late-Stage Diversification via Sequential Coupling

The 6-iodo group provides a highly reactive handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) with oxidative addition rates 100–1000× faster than bromo and 10⁴–10⁶× faster than chloro analogs [1]. This enhanced reactivity enables milder conditions (room temperature to 60°C) that preserve the 3-propanone moiety from potential reduction or aldol side reactions. Furthermore, the iodo position can be chemoselectively addressed while leaving other halogens (e.g., Cl) intact for subsequent orthogonal coupling steps . This compound is recommended as a versatile building block for synthesizing diversified 6-aryl/alkynyl/amino-2-methylpyridin-3-yl propanones in parallel library synthesis.

Radiolabeling for SPECT/PET Imaging

The presence of iodine enables radioisotopic labeling with ¹²⁵I (t₁/₂ = 59.4 days) for SPECT imaging or ¹²⁴I (t₁/₂ = 4.18 days) for PET imaging applications [1]. In contrast, chloro and bromo analogs lack practical radioisotopes with comparable half-lives (⁷⁶Br: 16.2 h; no medically useful Cl radioisotopes). This compound can serve as a precursor for isotopic exchange radiolabeling or as a cold reference standard for radio-HPLC method development. Investigators developing targeted imaging agents or conducting biodistribution studies should select this iodo compound when radiolabeling capability is a program requirement.

Application
Selection Property
Validation Focus
Lipophilicity-dependent ADME/SAR studies
Iodo-specific LogP baseline
Comparative LogP and permeability assays
X-ray crystallography experimental phasing
Intrinsic anomalous scatterer at Cu Kα
SAD phasing without heavy-atom soaking
Sequential cross-coupling for library synthesis
Iodo as primary reactive handle, ketone compatibility
Chemoselectivity and mild condition reactivity
Radioiodination precursor for imaging studies
Access to iodine radioisotopes (¹²⁵I, ¹²⁴I)
Radiolabeling efficiency and biodistribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.